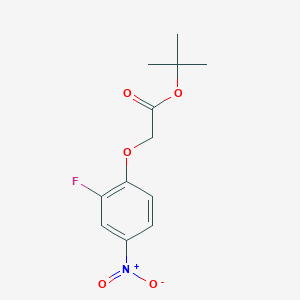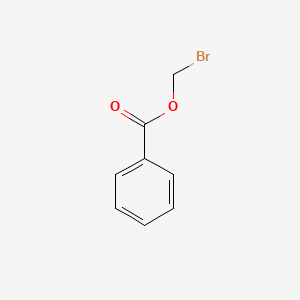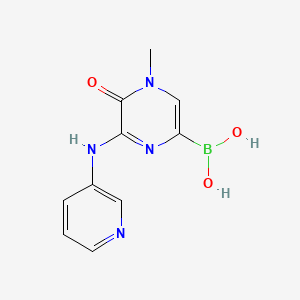
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a pyrazine ring, a pyridine moiety, and a boronic acid group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the pyridine moiety, and the incorporation of the boronic acid group. One common synthetic route involves the reaction of 4-methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
化学反应分析
Types of Reactions
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it useful in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an inhibitor of specific enzymes or as a ligand for targeting certain receptors.
Industry: The compound’s reactivity and versatility make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with certain biomolecules, allowing for targeted interactions and potential therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazine-containing molecules. Examples include:
- 4-Methyl-5-oxo-6-(pyridin-2-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(pyridin-4-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(quinolin-3-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
Uniqueness
The uniqueness of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
属性
分子式 |
C10H11BN4O3 |
|---|---|
分子量 |
246.03 g/mol |
IUPAC 名称 |
[4-methyl-5-oxo-6-(pyridin-3-ylamino)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H11BN4O3/c1-15-6-8(11(17)18)14-9(10(15)16)13-7-3-2-4-12-5-7/h2-6,17-18H,1H3,(H,13,14) |
InChI 键 |
SXJLPIWDEYEBCJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C(=O)C(=N1)NC2=CN=CC=C2)C)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

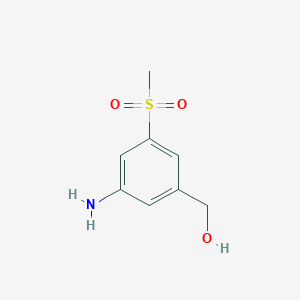
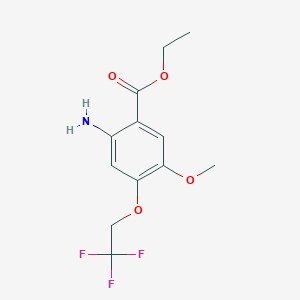
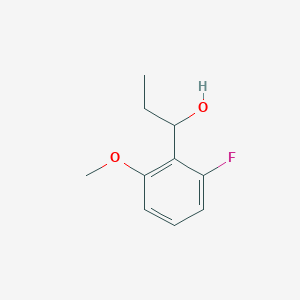
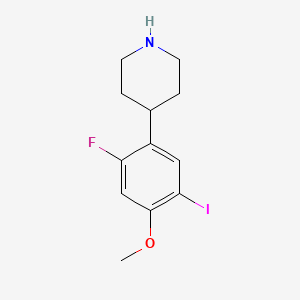
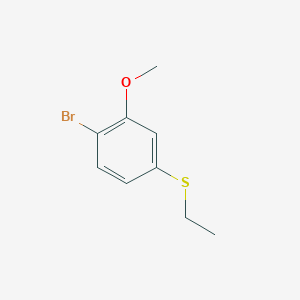
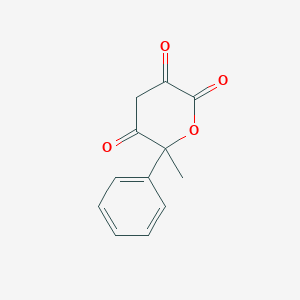
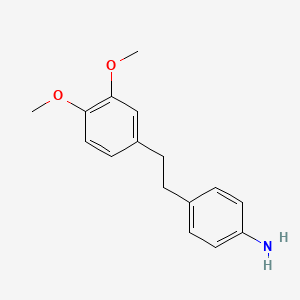

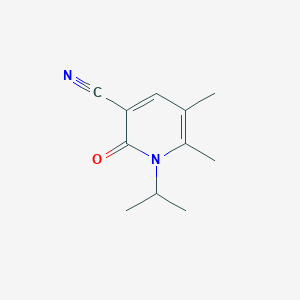
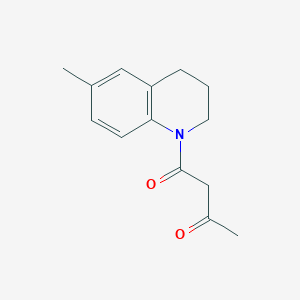
![3-Imidazo[1,2-a]pyridin-3-yl-phenylamine](/img/structure/B8371660.png)
![Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate](/img/structure/B8371661.png)
